molecular formula C5H10ClF2N B1449579 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride CAS No. 1803586-55-1

3-(Difluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No. B1449579
M. Wt: 157.59 g/mol
InChI Key: MLASESSVLKXBAZ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1803586-55-1 . It has a molecular weight of 157.59 and its IUPAC name is 3-(difluoromethyl)cyclobutan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9F2N.ClH/c6-5(7)3-1-4(8)2-3;/h3-5H,1-2,8H2;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at room temperature . and 97% .

Scientific Research Applications

Enantioselective Synthesis of Aminocyclobutanes

Aminocyclobutanes, such as 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride, are significant due to their presence in biologically active compounds. These compounds often contain multiple substituents and stereocenters, making their synthesis challenging. A study conducted by Feng, Hao, Liu, and Buchwald (2019) details the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes. They achieved this through CuH-catalyzed hydroamination of 1-substituted cyclobutenes and cyclopropenes. The strained trisubstituted alkenes used in this process exhibit higher reactivity compared to their unstrained analogues, highlighting the importance of structural configuration in these reactions (Feng et al., 2019).

Synthesis of Methanoproline Analogues

In a different context, Rammeloo, Stevens, and de Kimpe (2002) explored the synthesis of 2,4-methanoproline analogues, utilizing a synthetic approach that involved 3-(chloromethyl)cyclobutanone. This approach is crucial for creating a range of cyclobutane-based compounds, illustrating the versatility of cyclobutane structures in chemical synthesis (Rammeloo, Stevens, & de Kimpe, 2002).

Development of Platinum (II) Anticancer Complexes

Furthermore, the study by Liu et al. (2013) on mixed-NH3/amine platinum (II) complexes, featuring 3-dichoroacetoxylcyclobutane-1,1-dicarboxylate, demonstrates the potential biomedical applications of cyclobutane derivatives. These complexes show promising results in selectively inducing apoptosis in cancer cells, offering insights into the development of novel platinum-based drugs (Liu et al., 2013).

Synthesis of 3D Cyclobutane Fragments for Drug Discovery

Hamilton et al. (2022) focused on fragment-based drug discovery (FBDD), identifying the cyclobutane moiety as an underrepresented but attractive three-dimensional (3D) scaffold. They developed synthetic strategies to create a focused set of 3D cyclobutane fragments, which were designed for chemical diversity and high 3D character. This research highlights the growing need for unique screening libraries in drug discovery and the potential of cyclobutane structures in this field (Hamilton et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

3-(difluoromethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-4(8)2-3;/h3-5H,1-2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLASESSVLKXBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)cyclobutan-1-amine hydrochloride

CAS RN

1803586-55-1
Record name 3-(difluoromethyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OP Demchuk, BV Bobovskyi… - European Journal of …, 2023 - Wiley Online Library
Synthesis and physicochemical characterization of all possible cis‐ and trans‐1,3‐disubstituted cyclobutane‐derived amines and carboxylic acids bearing mono‐, di‐ and …

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